Sulfosalicylic Acid

Beschreibung

Contextual Significance and Research Scope

The significance of 2-hydroxy-5-sulfobenzoic acid in academic research stems from its versatile applications. It is utilized in clinical diagnostics, organic synthesis, and materials science. In a clinical setting, it is well-known for its ability to precipitate proteins, a property that has been historically used for the detection of albumin in urine.

In the realm of organic chemistry, it serves as an efficient organocatalyst. For instance, it has been successfully employed in the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones, offering advantages such as procedural simplicity and cost-effectiveness. researchgate.net Research has also demonstrated its catalytic efficiency in synthesizing dibenzo compounds with high yields under solvent-free conditions.

Furthermore, its chelating properties are of interest in materials science. It can form stable complexes with metal ions, a characteristic that is leveraged in various analytical and industrial processes. chemicalbook.com For example, it has been used as a chelating agent in the synthesis of cathodes for lithium-ion batteries. The compound's anti-inflammatory and antimicrobial properties have also been a subject of investigation for potential topical dermatological formulations.

Nomenclature and Structural Basis for Research Properties

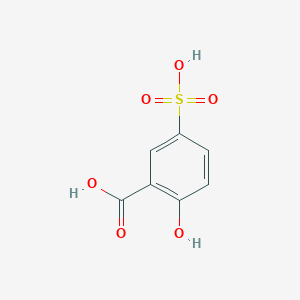

The compound is systematically named 2-hydroxy-5-sulfobenzoic acid according to IUPAC nomenclature. nih.govnist.gov However, it is frequently referred to by its common name, 5-sulfosalicylic acid. nih.govnist.gov Other synonyms include salicylsulfonic acid and 3-carboxy-4-hydroxybenzenesulfonic acid. nih.govnist.govsielc.com

The structural arrangement of 2-hydroxy-5-sulfobenzoic acid is key to its functionality. It consists of a benzoic acid molecule substituted with a hydroxyl (-OH) group at the ortho position (C2) and a sulfonic acid (-SO₃H) group at the para position (C5) relative to the carboxyl group. nih.gov This combination of functional groups results in a molecule with strong acidity, significant water solubility, and the ability to act as a chelating agent. The presence of the sulfonic acid group, in particular, enhances its water solubility compared to its parent compound, salicylic (B10762653) acid.

The dihydrate form of the compound is a white to off-white crystalline powder. The molecular formula for the anhydrous form is C₇H₆O₆S, and its molecular weight is approximately 218.19 g/mol . nih.govnist.gov

Physicochemical Properties of 2-Hydroxy-5-sulfobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₆O₆S | nih.govnist.gov |

| Molecular Weight | 218.19 g/mol | nih.gov |

| Melting Point | 105-110 °C (dihydrate) | sigmaaldrich.com |

| Appearance | White to off-white crystalline powder (dihydrate) | |

| Solubility | Soluble in water | sigmaaldrich.com |

Spectroscopic Data of 2-Hydroxy-5-sulfobenzoic Acid

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

| FTIR (cm⁻¹) | -OH: ~3200, -COOH: ~1700, -SO₃H: ~1180 | |

| Mass Spectrum | Electron ionization mass spectra are available in public databases. | nist.gov |

Nomenclature and Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-hydroxy-5-sulfobenzoic acid | nih.govnist.gov |

| CAS Registry Number | 97-05-2 | nih.govnist.gov |

| InChI | 1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | nih.govnist.gov |

| InChIKey | YCPXWRQRBFJBPZ-UHFFFAOYSA-N | nih.govnist.gov |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059145 | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |

| Record name | Sulfosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-05-2, 304851-84-1 | |

| Record name | Sulfosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Sulfonation of Salicylic (B10762653) Acid: Established Approaches and Process Optimization

The primary and most established method for synthesizing 2-hydroxy-5-sulfobenzoic acid, also known as 5-sulfosalicylic acid, is through the direct sulfonation of salicylic acid. researchgate.net This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring of salicylic acid.

Reagents and Reaction Conditions

The sulfonation of salicylic acid is typically achieved using concentrated sulfuric acid. In some processes, oleum (B3057394) (fuming sulfuric acid) is used as the sulfonating agent. edta-chelate.com The reaction involves heating a mixture of salicylic acid and a stoichiometric excess of sulfuric acid.

Key parameters that are controlled to ensure efficient synthesis include:

Molar Ratio: A common molar ratio of salicylic acid to sulfuric acid is 1:3 to ensure the reaction proceeds to completion.

Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 80°C to 120°C. sciencemadness.org Temperature control is critical; temperatures below this range can lead to incomplete reaction, while exceeding 120°C may cause decomposition of the desired product. One documented synthesis heated the mixture to 100°C for 30 minutes, during which the mixture partially solidified and the internal temperature rose to 107°C. sciencemadness.org

Reaction Time: The duration of the reaction typically spans several hours, for instance, 4 to 6 hours, to ensure maximum yield.

Table 1: Reaction Parameters for the Sulfonation of Salicylic Acid

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄, Oleum | Provides the electrophile for the substitution reaction. |

| Molar Ratio (Salicylic Acid:Sulfuric Acid) | 1:3 | Ensures complete sulfonation of the salicylic acid. |

| Temperature | 80–120°C | Optimizes reaction rate while preventing product decomposition. |

| Reaction Time | 4–6 hours | Allows the reaction to proceed to completion for high yield. |

Control of Byproduct Formation and Selectivity

The primary challenge in the sulfonation of salicylic acid is controlling the formation of unwanted byproducts and ensuring high selectivity for the desired 5-sulfonated isomer. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho-, para-directing groups. The sulfonic acid group is predominantly introduced at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions.

However, under certain conditions, other isomers such as 3-sulfosalicylic acid and disulfonated products can be formed. The concentration of the sulfuric acid and the reaction temperature have been identified as critical factors in controlling the selectivity of the sulfonation reaction. whiterose.ac.uk An increase in acid concentration or reaction temperature can lead to an increased rate of sulfonation, but also potentially to the formation of more byproducts. whiterose.ac.uk For instance, heating salicylic acid with 80% sulfuric acid at 60°C for three hours has been shown to produce 5-sulfosalicylic acid. whiterose.ac.uk

Alternative and Novel Synthetic Routes

While direct sulfonation of salicylic acid remains the most common synthetic route, research into alternative and more environmentally friendly methods is ongoing. One novel approach involves the use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) as the sulfonating medium. google.com This method is carried out at low temperatures, from -20°C to 0°C, and the SO₂ is subsequently evaporated. google.com This process aims to reduce the environmental impact and corrosion issues associated with traditional sulfonation using concentrated sulfuric acid. google.com

Another area of exploration is the biosynthesis of salicylic acid and its derivatives in plants. bohrium.com While not a direct synthetic route for 2-hydroxy-5-sulfobenzoic acid, understanding the metabolic pathways, such as the isochorismate and phenylalanine ammonia-lyase pathways for salicylic acid synthesis, could open doors for future biotechnological production methods. bohrium.com

Industrial-Scale Production Considerations for Research Material Supply

The industrial production of 2-hydroxy-5-sulfobenzoic acid is crucial for its supply as a research material and for its various applications in industries such as dyes, surfactants, and pharmaceuticals. edta-chelate.comgoogle.com The main raw material for its synthesis is salicylic acid, which is produced from phenol. edta-chelate.comgoogle.com

On an industrial scale, the sulfonation process using oleum is a common method. edta-chelate.com A key challenge in industrial production is the purification of the final product to remove excess sulfuric acid and any byproducts. google.com Purification methods often involve crystallization. sciencemadness.org A patented method describes a purification process that involves treating the industrial-grade acid with a composite cleaning agent, followed by reflux, cooling, centrifugation, and recrystallization from deionized water with activated carbon to achieve a purity of over 99.5%. google.com Such high-purity grades are essential for applications in analytical chemistry and as a pharmaceutical intermediate. google.commuscatchemical.com The stability of the product at room temperature is good, but it should be stored in well-closed containers protected from light. edta-chelate.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods in the chemical industry. For the synthesis of 2-hydroxy-5-sulfobenzoic acid and its derivatives, several green chemistry principles are being applied.

One significant approach is the use of 2-hydroxy-5-sulfobenzoic acid itself as a reusable, water-soluble, and metal-free organocatalyst in various organic reactions. thaiscience.inforasayanjournal.co.inresearchgate.net This demonstrates its utility in promoting environmentally benign chemical transformations. For example, it has been effectively used as a catalyst in the synthesis of coumarin (B35378) derivatives under solvent-free conditions and with microwave irradiation, which significantly reduces reaction times. rasayanjournal.co.in The catalyst can be recovered from the aqueous phase and reused for several cycles with good yields. rasayanjournal.co.in

Solvent-free reaction conditions are another key aspect of green chemistry being applied in reactions catalyzed by 2-hydroxy-5-sulfobenzoic acid. thaiscience.info Conducting reactions without a solvent minimizes waste and avoids the use of potentially hazardous organic solvents. thaiscience.info Water, being a non-toxic and environmentally benign solvent, is also being explored as a medium for reactions involving this acid. thaiscience.info

Furthermore, the use of more environmentally friendly chelating agents in synthesis processes that might traditionally use harsher chemicals is being investigated. For instance, 5-sulfosalicylic acid has been used as a non-toxic and stable chelating agent in the synthesis of cathode materials for lithium-ion batteries, replacing the more traditional ammonia (B1221849). rsc.org

Chemical Reactivity and Reaction Mechanisms

Precipitation Reactions in Biochemical Analysis

A significant application of 2-Hydroxy-5-sulfobenzoic acid is in the precipitation of proteins from biological samples, a crucial step for various analytical procedures. nih.gov

The precipitation of proteins by 2-Hydroxy-5-sulfobenzoic acid is primarily driven by altering the pH of the solution. mdpi.com Proteins maintain their solubility in aqueous solutions partly due to the electrostatic repulsion between surface charges. At a pH above their isoelectric point, proteins carry a net negative charge.

The addition of a strong acid like 2-Hydroxy-5-sulfobenzoic acid introduces a high concentration of hydrogen ions. These ions neutralize the negative charges on the protein surface, specifically on the carboxylate groups of amino acid residues like aspartate and glutamate. This reduction in electrostatic repulsion allows the attractive van der Waals forces to dominate, causing the protein molecules to aggregate and precipitate out of the solution. This mechanism is a common principle for protein precipitation using acids like trichloroacetic acid (TCA) and perchloric acid. mdpi.com

The ability of 2-Hydroxy-5-sulfobenzoic acid to precipitate proteins quantitatively makes it a valuable reagent in clinical chemistry and biochemical analysis. One of its most common uses is as a turbidimetric reagent for the detection and quantification of albumin in urine. nih.gov The degree of turbidity formed upon the addition of the acid to a urine sample is proportional to the amount of protein present. This provides a rapid and simple method for screening for proteinuria, a key indicator of kidney disease.

Complexation Reactions and Chelation Properties

The arrangement of the hydroxyl and carboxyl groups on the aromatic ring of 2-Hydroxy-5-sulfobenzoic acid allows it to act as a powerful chelating agent, forming stable complexes with a variety of metal ions. This property is central to its use in various analytical and chemical processes.

2-Hydroxy-5-sulfobenzoic acid readily forms coordination complexes with numerous metal ions.

Iron(III): The interaction between this acid and iron(III) is well-documented, resulting in the formation of intensely colored complexes. researchgate.netnsc.ru The specific complex formed is dependent on the pH and the molar ratio of the metal to the ligand. researchgate.netunige.ch These complexes are formed through the coordination of the iron ion with the oxygen atoms of the carboxylate and hydroxyl groups. researchgate.net

Cadmium(II): While research on the specific complex with 2-Hydroxy-5-sulfobenzoic acid is noted, extensive studies have been conducted on structurally similar ligands like 2-amino-5-sulfobenzoic acid. In one such case, a cadmium(II) ion was shown to form a stable, six-coordinate octahedral complex. nih.gov The coordination involved oxygen atoms from the sulfobenzoate ligand and water molecules, alongside nitrogen atoms from an auxiliary ligand, demonstrating the robust ability of the sulfobenzoate framework to coordinate with cadmium. nih.gov

Lead(II): Lead(II) has a high affinity for ligands containing oxygen and sulfur donor atoms. nih.govnih.gov Based on its known coordination chemistry, Pb(II) is expected to form chelated complexes with 2-Hydroxy-5-sulfobenzoic acid. It typically forms mono- and bis-complexes with ligands containing carboxylate and other donor groups. nih.gov The interaction would likely involve the carboxylate and hydroxyl groups, similar to its binding with other amino acids and organic acids. nih.gov

The stoichiometry of the metal complexes with 2-Hydroxy-5-sulfobenzoic acid (represented as L, for ligand) varies depending on the concentration of the reactants and the solution's pH.

For iron(III), multiple species can coexist in solution. researchgate.net Spectrophotometric studies have identified complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3. researchgate.netresearchgate.net The stability of these complexes is significant, and their formation is the basis for the colorimetric determination of iron. nih.gov

| Metal Ion (M) | Ligand (L) | Observed Stoichiometry [M:L] | Reference |

|---|---|---|---|

| Iron(III) | 2-Hydroxy-5-sulfobenzoic acid | 1:1, 1:2, 1:3 | researchgate.netresearchgate.net |

| Cadmium(II) | 2-amino-5-sulfobenzoic acid* | 1:2 | nih.gov |

| Lead(II) | General Amino Acids/Peptides | 1:1, 1:2 | nih.gov |

*Data for a structurally similar ligand, demonstrating the coordination potential.

The stability of these complexes can be quantified by their formation constants. For instance, studies on iron(III) with salicylic (B10762653) acid (a related compound) have determined the stability constants for the FeL+, FeL₂⁻, and FeL₃³⁻ complexes. researchgate.net

The chelating ability of 2-Hydroxy-5-sulfobenzoic acid stems from its multidentate nature as a ligand. The primary donor sites are the oxygen atoms of the phenolic hydroxyl group and the carboxylic acid group. These two groups are positioned ortho to each other, allowing them to form a stable five-membered chelate ring with a central metal ion. This bidentate coordination is a common feature in its complexation reactions. researchgate.net

Proton Donor and Buffering Capabilities in Chemical Systems

The dissociation of these protons occurs in a stepwise manner, with each dissociation step characterized by a specific acid dissociation constant (pKa). These pKa values are crucial in determining the buffering capacity of the compound across different pH ranges. While there can be some variation in reported pKa values due to different experimental conditions, a representative set of values is provided in the table below.

| Functional Group | pKa Value |

| Sulfonic Acid (pKa1) | < 1 |

| Carboxylic Acid (pKa2) | ~2.4 |

| Phenolic Hydroxyl (pKa3) | ~11.7 |

Note: The pKa values can vary depending on the ionic strength and temperature of the solution.

The sulfonic acid group is the first to deprotonate, exhibiting a very low pKa value, which indicates its strong acidic nature. The carboxylic acid group deprotonates next, followed by the phenolic hydroxyl group at a much higher pH. The significant difference between the pKa values for the carboxylic acid and phenolic hydroxyl groups allows for distinct buffering regions.

Research has shown that 5-sulfosalicylic acid can effectively buffer solutions in the pH range of approximately 1.5 to 11.5. researchgate.net The distribution of the different ionic species of the molecule varies with pH. For instance, the dianionic form (LH₂⁻) is predominant in the pH range of 1.0 to 3.5. researchgate.net The ability of 2-hydroxy-5-sulfobenzoic acid to act as a proton donor and form stable complexes also makes it useful in the study of mixed ligand chelates with metal ions like uranyl(II). researchgate.net Its strong acidity and capacity to protonate water also contribute to its utility as a metal scavenger. himedialabs.com

Coordination Chemistry and Advanced Material Applications

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-Hydroxy-5-sulfobenzoic acid often employs methods like co-precipitation, where solutions of the metal salt and the ligands are mixed under controlled pH conditions to yield the desired product. bohrium.comresearchgate.net

Thorium(IV) Complexes: Synthesis and Structural Elucidation

A notable example is the synthesis of a novel eight-coordinate Thorium(IV) complex. bohrium.comglobalauthorid.com This complex was prepared via a co-precipitation reaction of Thorium(IV) nitrate (B79036) tetrahydrate (Th(NO₃)₄·4H₂O) with 2-Hydroxy-5-sulfobenzoic acid (SSA) and 1,10-phenanthroline (B135089) (phen). bohrium.com Structural analysis revealed that the thorium center is surrounded by one SSA molecule, one phenanthroline molecule, two nitrate ions, and two water molecules. bohrium.com Powder X-ray diffraction (XRD) studies indicated that the resulting complex is amorphous in nature. bohrium.com

Mixed-Ligand Complex Formation (e.g., with 1,10-phenanthroline)

2-Hydroxy-5-sulfobenzoic acid is frequently used in the formation of mixed-ligand complexes, where more than one type of ligand is coordinated to the central metal ion. bohrium.com A common auxiliary ligand used alongside SSA is 1,10-phenanthroline, a bidentate N-donor ligand known for forming stable chelates with transition metals. bohrium.combioline.org.br In these complexes, SSA typically acts as a bidentate ligand, coordinating through its oxygen donor atoms, while 1,10-phenanthroline coordinates via its two nitrogen atoms. bohrium.com This approach has been successfully applied to synthesize complexes with Thorium(IV) as well as Lanthanum(III) and Europium(III). bohrium.comresearchgate.net The use of different ligands allows for the fine-tuning of the properties of the resulting complexes, such as their luminescence and magnetic behavior. researchgate.net

Spectroscopic and Thermal Analysis of Complexes (e.g., FTIR, UV-Vis, TGA, DSC)

The characterization of these metal complexes relies heavily on a suite of analytical techniques to confirm their structure and properties. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligands to the metal ion. bohrium.comresearchgate.net Changes in the vibrational frequencies of the functional groups in SSA and 1,10-phenanthroline compared to the free ligands provide direct evidence of bonding. For instance, shifts in the C=C and C=N stretching vibrations of phenanthroline indicate its coordination to the metal center. researchgate.net The FTIR spectra demonstrate the participation of oxygen atoms from SSA and nitrogen atoms from phenanthroline in the coordination with the metal. bohrium.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to verify the formation of the complex. bohrium.com The appearance of new absorption bands or shifts in the bands of the ligands upon complexation confirms the electronic interaction between the metal and the ligands. bohrium.comresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are crucial for determining the composition of the complex, particularly the presence and nature of solvent molecules (like water) and anions. bohrium.comresearchgate.net TGA measures the mass loss of a sample as a function of temperature, allowing researchers to identify the decomposition steps corresponding to the loss of water molecules, ligands, and other components. bohrium.comnih.gov

Table 1: Summary of Analytical Findings for Metal Complexes of 2-Hydroxy-5-sulfobenzoic Acid

| Analytical Technique | Purpose and Key Findings | Reference |

|---|---|---|

| FTIR Spectroscopy | Confirms coordination of ligands to the metal center. Shows shifts in vibrational bands of C=C and C=N in 1,10-phenanthroline and participation of oxygen atoms from 2-Hydroxy-5-sulfobenzoic acid. | bohrium.comresearchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Verifies complex formation by comparing the spectra of the free ligands and the final complex, showing new or shifted absorption bands. | bohrium.comresearchgate.net |

| TGA/DSC | Determines the number and nature of water molecules, anions, and ligands within the complex by analyzing thermal decomposition stages. | bohrium.comresearchgate.net |

| Powder XRD | Used for structural elucidation. In the case of the Thorium(IV) complex, it revealed an amorphous nature. | bohrium.com |

Magnetic Studies of Metal Complexes

Magnetic susceptibility studies provide insight into the electronic structure of the metal centers in the complexes. The mixed-ligand Thorium(IV) complex with SSA and phenanthroline was found to be diamagnetic, with a slight paramagnetic nature. bohrium.com A particularly interesting finding in studies of both thorium and lanthanide complexes with these ligands is the observation of a small reverse hysteresis loop, which is attributed to a phenomenon known as self-reversed magnetic hysteresis (SRMH). bohrium.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers are materials formed from the combination of metal ions and bridging organic ligands that extend into one, two, or three-dimensional networks. nih.gov Metal-Organic Frameworks (MOFs) are a class of coordination polymers characterized by their porous structures. nih.gov The ability of 2-Hydroxy-5-sulfobenzoic acid to bridge metal centers through its multiple functional groups makes it a suitable building block for creating such polymeric structures. The principles of coordination chemistry that govern the formation of the discrete metal complexes described above are fundamental to the design and synthesis of extended MOF and coordination polymer networks. nih.gov

Role as a Chelating Agent in Materials Synthesis (e.g., LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ cathode synthesis)

Beyond the synthesis of coordination complexes, the strong chelating ability of 2-Hydroxy-5-sulfobenzoic acid is harnessed in the synthesis of advanced materials for energy storage. It has been successfully used as an environmentally friendly chelating agent in the synthesis of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA), a high-performance cathode material for lithium-ion batteries. rsc.org

In this process, SSA is used during the co-precipitation of the precursor material, Ni₀.₈Co₀.₁₅Al₀.₀₅(OH)₂. rsc.org It acts as a chelating agent to control the precipitation of the metal hydroxides, leading to the formation of spherical precursor particles with a uniform composition. rsc.org This method is presented as a more environmentally benign alternative to the traditional use of ammonia (B1221849) (NH₃·H₂O) as the chelating agent. rsc.org The subsequent calcination of this precursor with a lithium source yields the final LNCA cathode material. rsc.org

Table 2: Application in Cathode Material Synthesis

| Application | Material Synthesized | Role of 2-Hydroxy-5-sulfobenzoic Acid | Method | Advantage | Reference |

|---|---|---|---|---|---|

| Lithium-Ion Battery Cathode | LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA) | Chelating Agent | Continuous co-precipitation of the Ni₀.₈Co₀.₁₅Al₀.₀₅(OH)₂ precursor. | More environmentally friendly compared to traditional ammonia-based methods. | rsc.org |

Catalytic Applications in Organic Synthesis

Organocatalysis in Multicomponent Reactions

2-Hydroxy-5-sulfobenzoic acid has proven to be an effective catalyst in a variety of multicomponent reactions (MCRs), which are highly valued in organic chemistry for their efficiency in building complex molecular structures in a single step from three or more starting materials. thaiscience.info Its catalytic activity has been successfully demonstrated in the synthesis of several important classes of organic compounds. thaiscience.inforasayanjournal.co.inresearchgate.net

Synthesis of 1-Amidoalkyl-2-naphthols

One of the notable applications of 2-hydroxy-5-sulfobenzoic acid is in the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols. thaiscience.inforasayanjournal.co.in This reaction involves the condensation of 2-naphthol (B1666908), an aldehyde, and an amide. These products are valuable intermediates for the synthesis of 1-aminomethyl-2-naphthol derivatives, which have shown potential cardiovascular and hypertensive activities. arabjchem.org The use of 2-hydroxy-5-sulfobenzoic acid as a catalyst in this transformation offers a straightforward and efficient route to these important compounds. thaiscience.inforesearchgate.net Research has shown that aldehydes bearing electron-withdrawing groups tend to produce higher yields in shorter reaction times compared to those with electron-releasing groups. arabjchem.org

Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

2-Hydroxy-5-sulfobenzoic acid also efficiently catalyzes the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. thaiscience.inforasayanjournal.co.in This is typically achieved through a one-pot, three-component cyclocondensation reaction involving a β-ketoester, hydroxylamine (B1172632) hydrochloride, and various aldehydes. researchgate.netyu.edu.jo Isoxazolone derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The use of 2-hydroxy-5-sulfobenzoic acid provides a green and efficient method for the preparation of these valuable molecules. thaiscience.infoyu.edu.jo

One-Pot Condensation Reactions (e.g., 2-naphthol with aldehydes)

The catalytic prowess of 2-hydroxy-5-sulfobenzoic acid extends to other one-pot condensation reactions, such as the reaction between 2-naphthol and aldehydes to produce 14H-dibenzo[a,j]xanthenes. researchgate.net This reaction, often conducted under solvent-free conditions, highlights the catalyst's ability to promote the formation of complex heterocyclic systems with high efficiency, achieving isolated yields of up to 80%.

Solvent-Free Reaction Conditions and Aqueous Conditions

A significant advantage of using 2-hydroxy-5-sulfobenzoic acid as a catalyst is its effectiveness under environmentally friendly conditions. Many reactions catalyzed by this compound can be performed under solvent-free conditions or in water, which is considered a green solvent. thaiscience.inforasayanjournal.co.in For instance, the synthesis of 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins) is efficiently carried out in water at 80 °C. thaiscience.info While the reaction proceeds in other solvents like toluene (B28343) and ethanol, water provides an excellent yield of 95%. thaiscience.info Under solvent-free conditions at 80 °C, the same product was obtained in a 63% yield. thaiscience.info The water-solubility of the catalyst also simplifies its separation from the reaction mixture. rasayanjournal.co.in

Catalyst Reusability and Efficiency

The reusability of a catalyst is a crucial factor from both an economic and environmental perspective. 2-Hydroxy-5-sulfobenzoic acid has demonstrated good reusability in various reactions. rasayanjournal.co.inresearchgate.net Being water-soluble, the catalyst can be recovered by evaporating the water from the filtrate and then reused in subsequent reaction cycles. rasayanjournal.co.in For example, in the synthesis of 7-hydroxy-4-methylcoumarin, the catalyst was successfully reused for four consecutive cycles with yields ranging from 90% down to 80%. rasayanjournal.co.in Similarly, in direct three-component Mannich reactions, the aqueous solution of the catalyst could be recycled at least six times while maintaining the product yield above 90%. researchgate.net

Catalytic Mechanisms and Reaction Kinetics

The catalytic activity of 2-hydroxy-5-sulfobenzoic acid, a Brønsted acid, is attributed to its ability to protonate substrates, thereby activating them for subsequent reactions. researchid.coresearchgate.net In the synthesis of 2-substituted benzimidazoles, for example, the reaction is believed to proceed through the activation of the aldehyde by the catalyst. This is followed by a nucleophilic attack from the amino group of o-phenylenediamine, leading to the formation of an intermediate that undergoes intramolecular cyclization and subsequent air oxidation to yield the final product. researchgate.net

Similarly, in the multicomponent synthesis of 3-(arylamino)-furan-2(5H)-ones, the catalyst is thought to activate the arylaldehyde through protonation, which enhances the nucleophilic attack of an enamine intermediate. researchid.coresearchgate.net Furthermore, it is proposed that the catalyst aids in the cyclization step by stabilizing the intermediates, leading to efficient product formation. researchid.coresearchgate.net Kinetic studies on the oxidation of 5-sulfosalicylic acid by colloidal MnO2 have indicated the involvement of free radicals and Mn(III) species, with the reaction proceeding through both acid-dependent and independent pathways. researchgate.net

The efficiency of catalysis is also influenced by the catalyst loading. In the synthesis of 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins), increasing the catalyst loading from 5 mol% to 15 mol% resulted in an increased product yield up to 95%. thaiscience.info However, further increasing the catalyst amount beyond 15 mol% did not lead to any further improvement in the yield. thaiscience.info

Comparison with Other Acidic Catalysts in Organic Transformations

The efficacy of 2-Hydroxy-5-sulfobenzoic acid (2-HSBA), also known as 5-Sulfosalicylic acid, as a catalyst is best understood through direct comparison with other acidic catalysts in various organic transformations. Its performance, in terms of reaction yield, time, and conditions, often proves comparable or superior to commonly used catalysts.

In the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, 2-HSBA was evaluated against other sulfonic and carboxylic acids. While carboxylic acids like acetic acid and trifluoroacetic acid showed insignificant catalytic activity, sulfonic acids demonstrated moderate to excellent efficiency. researchgate.netbas.bg Research indicates that 2-HSBA exhibits efficacy commensurable with that of p-toluenesulfonic acid (p-TSA) in these reactions. researchgate.netbas.bg For context, in the same study, isoquinoline-5-sulfonic acid was found to be the most effective catalyst, achieving nearly complete conversion, significantly outperforming both p-TSA and sulfuric acid which provided lower yields. researchgate.netbas.bg

For the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols, 2-HSBA has been shown to be an efficient organocatalyst. researchgate.net A comparative study for the synthesis of a specific 1-amidoalkyl-2-naphthol derivative highlights the performance of 2-HSBA relative to other catalysts. The results demonstrate that 2-HSBA is a competitive catalyst in terms of both reaction time and product yield. researchgate.net

| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Conditions |

|---|---|---|---|---|

| 2-HSBA | 10 | 10 | 95 | Solvent-free, 100°C |

| Sulfuric acid | 10 | 60 | 85 | Solvent-free, 120°C |

| p-TSA | 10 | 45 | 92 | Solvent-free, 120°C |

| HClO₄-SiO₂ | 1.5 | 30 | 96 | Solvent-free, 120°C |

| Iodine | 10 | 150 | 91 | Solvent-free, 100°C |

Table 1. Comparison of 2-HSBA with other catalysts in the synthesis of 1-amidoalkyl-2-naphthols. researchgate.nettandfonline.com

Another area where 2-HSBA has been effectively utilized is in the synthesis of 14H-dibenzo[a,j]xanthenes. When compared with a range of other catalytic systems, 2-HSBA demonstrates excellent performance, often under solvent-free conditions, which is environmentally advantageous. thaiscience.info The catalyst avoids the need for special apparatus like microwave or ultrasound and does not require organic solvents such as toluene or dichloromethane. thaiscience.info

| Entry | Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-HSBA (15 mol%) | Solvent-free, 100°C | 9 | 94 |

| 2 | Silica sulfuric acid | Solvent-free, 120°C | 10 | 95 |

| 3 | [Et₃NH][HSO₄] | Solvent-free, 120°C | 15 | 92 |

| 4 | SbCl₃/SiO₂ | Solvent-free, 120°C | 30 | 93 |

| 5 | Cellulose sulfuric acid | Microwave | 4 | 95 |

| 6 | (NH₄)₂HPO₄ | Solvent-free, 120°C | 15 | 94 |

Table 2. Comparison of the catalytic efficiency of 2-HSBA with other reported catalysts in the synthesis of a 14H-dibenzo[a,j]xanthene derivative. thaiscience.info

In the context of the Biginelli reaction for producing 3,4-dihydropyrimidinones (DHPMs), various acidic catalysts have been explored. While direct comparative data with 2-HSBA is less common in single studies, the performance of other catalysts provides a benchmark. For instance, acid-treated montmorillonite (B579905) clay has been used as a heterogeneous catalyst, yielding up to 92% product under solvent-free conditions. scielo.org.za Similarly, sulfanilic acid in water has been shown to be an effective and inexpensive catalyst, particularly under microwave or ultrasound conditions, with yields exceeding 90%. ajbasweb.com The use of 2-HSBA in such multicomponent reactions underscores its versatility as an organocatalyst.

The inherent properties of 2-HSBA, combining a sulfonic acid group with a hydroxyl and a carboxylic acid group on a benzene (B151609) ring, contribute to its catalytic activity, which is often comparable to strong acids like sulfuric acid and p-toluenesulfonic acid but with the advantages of being a solid, reusable, and cost-effective organocatalyst. researchgate.netthaiscience.info

Derivatives and Their Research Significance

Synthesis and Characterization of Substituted Derivatives

The strategic derivatization of 2-hydroxy-5-sulfobenzoic acid allows for the fine-tuning of its physicochemical and biological properties. Researchers have successfully synthesized a range of substituted derivatives, including those incorporating additional sulfonate groups, complex heterocyclic systems like acridine (B1665455) and thiadiazole, and novel nanomaterials such as graphene oxide.

The sulfonation of salicylic (B10762653) acid is a common method to introduce sulfonic acid groups onto the aromatic ring, enhancing water solubility and acidity. The position of sulfonation can be controlled by reaction conditions.

The most prevalent sulfonated derivative is 5-sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid) itself. Its synthesis is typically achieved by reacting salicylic acid with concentrated sulfuric acid. researchgate.net For instance, salicylic acid can be treated with a significant excess of concentrated sulfuric acid at elevated temperatures (around 100-107°C) to yield 5-sulfosalicylic acid. researchgate.net The progress of the reaction can be monitored by the dissolution of the starting material and subsequent crystallization of the product upon cooling. researchgate.net The dihydrate form of 5-sulfosalicylic acid is a white to off-white crystalline powder with a melting point of approximately 105–110°C.

Beyond the common 5-sulfo derivative, other sulfonated versions have been explored. For example, the synthesis of 2-hydroxy-3,5-disulfobenzoic acid can be achieved under more forcing conditions, introducing a second sulfonate group onto the salicylic acid backbone.

| Derivative Name | Synthesis Method | Key Characterization Notes | Melting Point (°C) |

| 5-Sulfosalicylic acid | Sulfonation of salicylic acid with concentrated H₂SO₄ | White, glistening powder. | 109-112 researchgate.net |

| 5-Sulfosalicylic acid dihydrate | Crystallization from aqueous solution | White to off-white crystalline powder. | 105-110 |

Acridine derivatives are well-known for their biological activities, including antibacterial and anticancer properties. Linking an acridine moiety to 2-hydroxy-5-sulfobenzoic acid can generate hybrid molecules with potentially enhanced or novel therapeutic applications.

While the direct synthesis of 3-(acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid is not extensively detailed in readily available literature, the synthesis of structurally related N-aryl acridine derivatives provides a general synthetic pathway. A common approach involves the Ullmann condensation. For example, the synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine involves the reaction of 2-chlorobenzoic acid with an appropriate aniline (B41778) derivative (in this case, 3,5-dimethoxyaniline) to form an N-phenylanthranilic acid intermediate. researchgate.net This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 9-chloroacridine (B74977). researchgate.net Finally, the 9-chloroacridine is reacted with the desired amine to introduce the substituted amino group at the 9-position of the acridine ring. researchgate.net

Thiadiazole rings are present in a variety of pharmacologically active compounds. The incorporation of a thiadiazole moiety into the 2-hydroxy-5-sulfobenzoic acid structure can lead to new compounds with interesting biological profiles.

The synthesis of (E)-2-hydroxy-3-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)diazenyl)-5-sulfobenzoic acid is accomplished through a two-step process. researchgate.net The first step involves the reaction of 4-hydroxybenzoic acid with thiosemicarbazide (B42300) to form 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol. researchgate.net In the second step, this intermediate is diazotized and then coupled with 2-hydroxy-5-sulfobenzoic acid in a basic ethanolic medium to yield the final azo-linked thiadiazole derivative. researchgate.net

The characterization of this compound would rely on techniques such as FT-IR and ¹H-NMR spectroscopy to identify the various functional groups, including the azo linkage (-N=N-), the thiadiazole ring, and the phenolic and sulfonic acid groups.

Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, serves as a versatile platform for the development of novel composite materials. The functionalization of GO with 2-hydroxy-5-sulfobenzoic acid can produce materials with enhanced properties for various applications.

The synthesis of a graphene oxide derivative of 2-hydroxy-5-sulfobenzoic acid, denoted as GSO, has been reported. nih.gov This is typically achieved by reacting GO with 2-hydroxy-5-sulfobenzoic acid in the presence of a coupling agent. The carboxylic acid groups on the GO nanosheets can react with the hydroxyl group of the sulfobenzoic acid to form an ester linkage. The process often involves sonication to ensure a homogeneous dispersion of the reactants. nih.gov

Characterization of GSO involves a suite of analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy is used to confirm the covalent attachment of the sulfobenzoic acid moiety to the GO surface. X-ray Diffraction (XRD) can provide information about the interlayer spacing of the graphene sheets. Thermogravimetric Analysis (TGA) can be used to determine the amount of organic functionalization. nih.gov

| Derivative Class | Synthetic Strategy | Key Characterization Techniques |

| Acridine-Linked | Ullmann condensation followed by cyclization and amination. researchgate.net | FTIR, ¹H NMR, ¹³C NMR researchgate.net |

| Thiadiazole | Formation of a thiadiazole intermediate followed by diazotization and azo coupling. researchgate.net | FT-IR, ¹H-NMR researchgate.net |

| Graphene Oxide | Reaction of graphene oxide with 2-hydroxy-5-sulfobenzoic acid, often with a coupling agent. nih.gov | FT-IR, XRD, TGA nih.gov |

Structure-Activity Relationship Studies of Derivatives

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While comprehensive structure-activity relationship (SAR) studies for every derivative of 2-hydroxy-5-sulfobenzoic acid are not always available, general principles can be inferred from related classes of compounds.

For derivatives of salicylic acid, the nature and position of substituents on the aromatic ring significantly influence their biological properties. For instance, in a series of benzoic acid derivatives studied for anti-sickling properties, hydrophilic substituents on the phenyl ring were found to be important for activity, likely by facilitating interactions with polar amino acid residues at the target site. This suggests that the sulfonic acid group in 2-hydroxy-5-sulfobenzoic acid and its derivatives plays a critical role in their biological interactions by enhancing hydrophilicity.

Novel Salts of 2-Hydroxy-5-sulfobenzoic Acid and Heterocyclic Polyamines

The acidic nature of the sulfonic and carboxylic acid groups in 2-hydroxy-5-sulfobenzoic acid allows it to form salts with various bases, including heterocyclic polyamines. These salts can exhibit interesting supramolecular structures and properties.

Recently, a series of novel salts of 5-sulfosalicylic acid with various heterocyclic polyamines have been synthesized and characterized. mdpi.com These include salts with 2,4-diaminopyrimidine, 2,4-diamino-6-chloropyrimidine, 2,6-diaminopyridine, and 2,6-diamino-9H-purine. mdpi.com The synthesis of these salts is typically achieved by reacting 5-sulfosalicylic acid with the corresponding heterocyclic polyamine in a suitable solvent, followed by crystallization.

The crystal structures of these salts, determined by single-crystal X-ray diffraction, reveal complex hydrogen-bonding networks. mdpi.com The aminium cations (protonated heterocyclic polyamines) and the 3-carboxy-4-hydroxybenzenesulfonate anions are often linked via water molecules, forming layered supramolecular architectures. mdpi.com The formation of these specific structures is driven by the interplay of various non-covalent interactions, including hydrogen bonds and π-π stacking.

| Heterocyclic Polyamine | Resulting Salt | Key Structural Feature |

| 2,4-Diaminopyrimidine | (C₄H₇N₄⁺)(C₇H₅O₆S⁻)·2(H₂O) | Layered structure with aminium cations and sulfonate anions linked via water molecules. mdpi.com |

| 2,4-Diamino-6-chloropyrimidine | (C₄H₆ClN₄⁺)(C₇H₅O₆S⁻)·H₂O | Layered structure with aminium cations and sulfonate anions linked via water molecules. mdpi.com |

| 2,6-Diaminopyridine | (C₅H₈N₃⁺)(C₇H₅O₆S⁻)·H₂O | Layered structure with aminium cations and sulfonate anions linked via water molecules. mdpi.com |

| 2,6-Diamino-9H-purine | (C₅H₇N₆⁺)(C₇H₅O₆S⁻)·H₂O | Layered structure with aminium cations and sulfonate anions linked via water molecules. mdpi.com |

Biological Activities and Mechanistic Insights

Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of research, and derivatives of 2-Hydroxy-5-sulfobenzoic acid have shown promise in this domain.

Research indicates that derivatives of 2-Hydroxy-5-sulfobenzoic acid possess antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. Staphylococcus aureus, in particular, is a significant pathogen known for causing infections that are increasingly difficult to treat due to antibiotic resistance and its ability to form biofilms. nih.govbiorxiv.org The ability of beneficial bacteria like Bacillus subtilis to produce compounds that inhibit S. aureus highlights the importance of identifying specific molecules with such antibiofilm capabilities. biorxiv.org The activity of 2-Hydroxy-5-sulfobenzoic acid derivatives against these specific bacteria suggests a potential role in addressing infections caused by these organisms.

The development of derivatives is a common strategy to enhance the efficacy and specificity of a parent compound. For benzoic acid derivatives, modifications are explored to create novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity. mdpi.com For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been undertaken to evaluate their activity against bacteria like E. coli. fip.org Similarly, synthesizing derivatives of 5-benzylidene-2, 4-dioxothiazolidin-3-yl benzoic acid has shown that chemical substitutions, such as adding a chloro group, can significantly influence antimicrobial activity against various bacterial and fungal strains. researchgate.net These studies underscore the principle that modifying the core structure of 2-Hydroxy-5-sulfobenzoic acid could lead to new agents with superior antimicrobial properties. researchgate.net

Interactive Table: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound/Derivative Type | Target Organism(s) | Observed Effect | Reference(s) |

| 2-Hydroxy-5-sulfobenzoic acid derivatives | Bacillus subtilis, Staphylococcus aureus | Antibacterial activity | |

| 2-hydroxybenzohydrazide derivatives | Escherichia coli | Antibacterial activity | fip.org |

| 5-benzylidene-2, 4-dioxothiazolidin-3-yl benzoic acid derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Potent antimicrobial activities, influenced by chemical substitutions | researchgate.net |

| Cell-free supernatants of Bacillus subtilis | Staphylococcus aureus (including MRSA) | Biofilm inhibition and disruption | nih.govbiorxiv.org |

Anti-inflammatory Properties

2-Hydroxy-5-sulfobenzoic acid has been explored for its anti-inflammatory effects, particularly for use in topical formulations. These properties make it a candidate for treating dermatological conditions like acne, psoriasis, and eczema. The mechanism of anti-inflammatory action for related phenolic acids often involves the inhibition of key inflammatory mediators. nih.gov For example, some phenolic acids reduce the production of cytokines like TNF-α and IL-1β and inhibit enzymes such as cyclooxygenase (COX-2). nih.gov While the specific pathway for 2-Hydroxy-5-sulfobenzoic acid is a subject of ongoing research, its structural similarity to other anti-inflammatory salicylates suggests a potential to modulate these inflammatory pathways. mdpi.comnih.gov

Antioxidant Properties and Mechanisms

The compound is noted for its antioxidant activity. Phenolic acids, as a class, are recognized for their antioxidant potential, which is often attributed to their chemical structure, including the aromatic ring and hydroxyl groups. nih.gov Thiazolidinediones, which can be incorporated into derivatives, also exhibit antioxidant effects. researchgate.net The antioxidant mechanism typically involves scavenging free radicals and reducing oxidative stress, which is implicated in numerous disease processes. The presence of the phenolic hydroxyl group in 2-Hydroxy-5-sulfobenzoic acid is a key feature enabling this antioxidant capacity.

Potential in Cancer Therapy and Anticancer Properties

Derivatives of salicylic (B10762653) acid have garnered increasing attention for their anticancer properties. nih.gov Research has focused on their ability to inhibit the proliferation of tumor cells. nih.gov A study on a novel N-glycoside salicylic acid derivative, benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR), demonstrated an inhibitory effect on the proliferation of Hela cells. nih.gov The study also highlighted that encapsulating this derivative in solid lipid nanoparticles (SLNs) could enhance its antitumor potency while reducing toxicity to normal cells. nih.gov This approach points to the potential of using derivatives of 2-hydroxybenzoic acid, the core structure of 2-Hydroxy-5-sulfobenzoic acid, in developing new anticancer drug delivery systems. nih.gov

Therapeutic Effects Beyond Topical Applications

While its anti-inflammatory and antimicrobial properties are well-suited for topical applications in dermatology, the potential of 2-Hydroxy-5-sulfobenzoic acid and its derivatives extends further. The investigation into a salicylic acid derivative for cancer therapy, involving its formulation into nanoparticles for systemic delivery, is a prime example of a therapeutic application beyond the skin. nih.gov This drug delivery system was designed to have a particle size suitable for injection and cellular uptake, indicating a path towards systemic use. nih.gov Furthermore, the anti-inflammatory and analgesic properties of related benzoic acid derivatives have been studied for systemic pain and inflammation, suggesting that with appropriate formulation, 2-Hydroxy-5-sulfobenzoic acid could have broader therapeutic applications. mdpi.com

Interaction with Biological Systems and pH Regulation

2-Hydroxy-5-sulfobenzoic acid, also known as 5-sulfosalicylic acid, demonstrates significant interactions with biological systems, largely governed by its distinct chemical structure and the influence of environmental pH. Its primary mode of interaction involves the precipitation of proteins from aqueous solutions, a property that has been historically utilized in clinical chemistry.

The mechanism for this protein precipitation is rooted in the disruption of protein solubility through the formation of insoluble complexes between the protein and the sulfosalicylate anion. The sulfonic acid group of the molecule plays a critical role. At a pH between 3.0 and 4.0, which is below the isoelectric point of proteins like albumin (pI ~4.7), the proteins carry a net positive charge. This allows for strong electrostatic interactions with the negatively charged sulfosalicylate anion, leading to charge neutralization and subsequent precipitation.

Furthermore, the sulfonic acid group confers strong metal-chelating properties to the molecule. It can form stable complexes with various metal ions, such as iron (Fe³⁺) and calcium (Ca²⁺). This ability to chelate metal ions suggests a potential mechanism for interaction with metalloproteins, where the displacement of essential metal cofactors could lead to the disruption of the protein's structure and function.

The pH-dependent behavior is summarized below:

Acidic (pH < 2): The sulfonic acid group is protonated (-SO₃H), which enhances the molecule's solubility.

Neutral (pH 6–8): Deprotonation of the carboxylic acid (-COOH) and hydroxyl (-OH) groups occurs, leading to the formation of zwitterionic structures.

Alkaline (pH > 10): Complete deprotonation results, which can lead to precipitation under certain conditions.

Beyond protein precipitation and metal chelation, 2-Hydroxy-5-sulfobenzoic acid exhibits antioxidant activity. medchemexpress.com The phenolic hydroxyl group in its structure is believed to be responsible for its ability to scavenge free radicals. This suggests a potential role in mitigating oxidative stress within biological systems, although the full extent of this activity is still under investigation.

Table 1: pH-Dependent Speciation and Interaction of 2-Hydroxy-5-sulfobenzoic acid

| pH Range | Dominant Species | Key Interactions |

| < 2 (Acidic) | Protonated sulfonic acid (-SO₃H) | Enhanced solubility. |

| 3.0 - 4.0 | Sulfosalicylate anion | Precipitation of positively charged proteins (e.g., albumin). |

| 6 - 8 (Neutral) | Zwitterionic structures | Complex interactions with biomolecules. |

| > 10 (Alkaline) | Fully deprotonated | Potential for precipitation. |

Enzyme Inhibition Studies by Derivatives

While 2-Hydroxy-5-sulfobenzoic acid itself has been shown to inhibit certain enzymes, such as glutathione (B108866) reductase, significant research has focused on the enzymatic inhibitory activities of its derivatives. nih.gov The core structure of 2-hydroxybenzoic acid serves as a valuable scaffold for designing potent and selective enzyme inhibitors for various therapeutic targets. nih.gov

A notable area of investigation is the development of inhibitors for sirtuins, a class of NAD⁺-dependent protein deacylases involved in regulating metabolism and other critical cellular processes. nih.gov Derivatives of 2-hydroxybenzoic acid have been identified as novel, selective inhibitors of SIRT5, a mitochondrial sirtuin implicated in metabolic diseases and cancer. nih.gov In one study, a hit compound featuring the 2-hydroxybenzoic acid functional group was discovered through thermal shift screening. The carboxylic acid and the adjacent hydroxyl group were found to be essential for its inhibitory activity against SIRT5. Subsequent lead optimization efforts led to the synthesis of a derivative, compound 43 , which exhibited a 10-fold increase in potency compared to the initial hit compound. nih.gov

Table 2: SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives

| Compound | Description | Activity |

| Hit Compound 11 | Contains a 2-hydroxybenzoic acid functional group. | Moderate inhibitory activity against SIRT5 with high selectivity over SIRT1, 2, and 3. nih.gov |

| Compound 43 | An optimized derivative of hit compound 11. | Showed a 10-fold improvement in potency for SIRT5 inhibition. nih.gov |

In another line of research, derivatives of 5-acetamido-2-hydroxy benzoic acid have been evaluated for their potential as anti-inflammatory and analgesic agents through the inhibition of cyclooxygenase-2 (COX-2) enzymes. mdpi.com Computational docking studies have been used to analyze the binding affinity of these derivatives with COX-2 receptors. The results from these in-silico analyses suggest that modifying the core structure can lead to compounds with better bioavailability and binding affinity for the COX-2 receptor, indicating their potential as enzyme inhibitors. mdpi.com

The broader class of sulfonated compounds, including sulfamides, has also been extensively explored for enzyme inhibition. The sulfamide (B24259) moiety is a key component in the design of inhibitors for a wide range of enzymes, including carbonic anhydrases and various classes of proteases such as aspartic, serine, and metalloproteases. nih.gov The sulfonamide or sulfamide group often plays a crucial role in binding to the enzyme's active site, for instance, by coordinating with a metal ion in metalloenzymes or interacting with key catalytic residues. nih.gov This highlights the versatility of the sulfonic acid functional group and its derivatives in the development of targeted enzyme inhibitors.

Analytical Methodologies in Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 2-Hydroxy-5-sulfobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-Hydroxy-5-sulfobenzoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of 2-Hydroxy-5-sulfobenzoic acid dihydrate displays characteristic signals that correspond to the aromatic protons. chemicalbook.com A representative ¹H NMR spectrum shows signals at approximately 8.304 ppm, 7.925 ppm, and 7.081 ppm. chemicalbook.com These chemical shifts and their coupling patterns are indicative of the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. scispace.com Although specific chemical shift values for 2-Hydroxy-5-sulfobenzoic acid are not consistently reported across all literature, related studies on similar sulfonated aromatic compounds confirm the utility of ¹³C NMR in identifying the different carbon atoms, including those of the carboxylic acid, the hydroxyl-bearing carbon, and the carbons of the aromatic ring. scispace.com

Table 1: ¹H NMR Spectral Data for 2-Hydroxy-5-sulfobenzoic acid dihydrate

| Assignment | Chemical Shift (ppm) |

| Aromatic Proton | 8.304 |

| Aromatic Proton | 7.925 |

| Aromatic Proton | 7.081 |

Data sourced from ChemicalBook. chemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in 2-Hydroxy-5-sulfobenzoic acid. researchgate.netscirp.org The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key functional groups and their typical FTIR absorption bands include:

-OH group: A broad band is typically observed for the hydroxyl group. ijsr.net

-COOH group: The carboxylic acid group shows a characteristic carbonyl (C=O) stretching band. ijsr.net

-SO₃H group: The sulfonic acid group has distinct stretching vibrations.

Aromatic C=C: Stretching vibrations of the benzene ring are also apparent. scirp.org

In one study, the FTIR spectrum of 2-hydroxy-5-sulpho benzoic acid showed an absorption band at 3610 cm⁻¹ due to the valency vibration of the OH group, the band of the COOH group at 1600 cm⁻¹, the stretched band of C-O at 1290 cm⁻¹, and a stretched band for the sulphate group at 668 cm⁻¹. ijsr.net Another source mentions characteristic peaks for the -OH group at 3200 cm⁻¹, the -SO₃H group at 1180 cm⁻¹, and the -COOH group at 1700 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for 2-Hydroxy-5-sulfobenzoic acid

| Functional Group | Absorption Band (cm⁻¹) | Reference |

| O-H Stretch | 3610 | ijsr.net |

| C=O Stretch (Carboxylic Acid) | 1600 | ijsr.net |

| C-O Stretch | 1290 | ijsr.net |

| Sulfate (B86663) Group | 668 | ijsr.net |

UV-Vis Spectroscopy for Complex Formation and Quantification

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 2-Hydroxy-5-sulfobenzoic acid and is particularly useful for monitoring its complex formation with metal ions. bohrium.com The compound itself exhibits strong absorption in the UV region due to π-π* transitions within the aromatic ring. researchgate.net

When 2-Hydroxy-5-sulfobenzoic acid forms complexes with metal ions, a shift in the maximum absorption wavelength (λmax) is often observed, indicating the formation of a new chemical species. rjptonline.orgresearchgate.net For example, the Fe(III) complex with 5-sulfosalicylic acid (FeSSA) has a characteristic violet color due to a charge transfer band with a maximum at 505 nm. unige.ch The uncomplexed ligand has an absorption band with a maximum at 297 nm. unige.ch Studies have shown that the absorption spectra of the ligand and its metal complexes, such as with Holmium, are different, confirming complexation. dergipark.org.tr

Mass Spectrometry (Electron Ionization)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule. acdlabs.com The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. libretexts.org

The mass spectrum of 2-Hydroxy-5-sulfobenzoic acid provides its molecular weight, which is 218.184 g/mol . nist.govnist.gov The fragmentation pattern can offer structural information, although detailed fragmentation pathways for this specific compound are not extensively documented in the provided results. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound. nist.gov

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of 2-Hydroxy-5-sulfobenzoic acid, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of 2-Hydroxy-5-sulfobenzoic acid. chemicalbook.comvwr.com Reversed-phase HPLC methods are commonly employed for this purpose. sielc.comsielc.com

In a typical reversed-phase HPLC setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This method allows for the separation of 2-Hydroxy-5-sulfobenzoic acid from impurities and related compounds. sielc.comnih.govnih.gov The purity of commercial 5-Sulfosalicylic acid dihydrate is often determined by HPLC to be ≥99.0%. vwr.com

Reverse Phase HPLC Method Development

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of 2-hydroxy-5-sulfobenzoic acid. sielc.com Method development often focuses on achieving optimal separation, sensitivity, and specificity. nih.gov

A typical RP-HPLC method for 2-hydroxy-5-sulfobenzoic acid utilizes a C18 column. nih.govnih.gov The mobile phase is a critical parameter that is adjusted to achieve the desired separation. For instance, an isocratic mobile phase consisting of a mixture of methanol (B129727) and water (60:40 v/v) with 0.1% phosphoric acid has been successfully used. nih.gov In other applications, a mobile phase of acetonitrile, water, and phosphoric acid is employed. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com

The optimization of the mobile phase composition, such as the percentage of organic solvent (e.g., acetonitrile), is crucial. Increasing the acetonitrile ratio can dramatically decrease the retention time and resolution. nih.gov UV detection is commonly set at a wavelength of 254 nm. nih.gov

Method validation is a critical aspect of HPLC method development, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. nih.gov For example, a validated method demonstrated excellent linearity with a correlation coefficient (r²) of 0.9999. nih.gov The precision of the method is assessed through intra- and inter-day studies, with relative standard deviation (RSD) values typically being less than 1%. nih.gov Recovery studies are performed to determine the accuracy, with values greater than 99% indicating a highly accurate method. nih.gov The limits of detection (LOD) and quantitation (LOQ) are also established to define the sensitivity of the method. nih.gov

| Parameter | Description | Example Value | Reference |

| Column | Stationary phase for separation. | C18 | nih.govnih.gov |

| Mobile Phase | Eluent used to carry the analyte through the column. | Methanol-water (60:40 v/v) with 0.1% phosphoric acid | nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 ml/min | nih.gov |

| Detection | Wavelength at which the analyte is detected. | 254 nm (UV) | nih.gov |

| Linearity (r²) | How well the calibration curve fits the data points. | 0.9999 | nih.gov |

| Precision (RSD) | The closeness of repeated measurements. | < 1% | nih.gov |

| Accuracy (Recovery) | The closeness of a measured value to a known value. | >99% | nih.gov |

| LOD | The lowest concentration of analyte that can be detected. | 13.5 ng/ml | nih.gov |

| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | 2 µg/ml | nih.gov |

Gas Chromatography

Gas chromatography (GC) is another analytical technique that has been utilized in the characterization of 2-hydroxy-5-sulfobenzoic acid. olemiss.edunist.gov This method is particularly useful for determining the purity of the compound. olemiss.edu The NIST Chemistry WebBook lists available GC data for this compound, indicating its applicability in its analysis. nist.govnist.gov

X-ray Diffraction (XRD) for Crystallography and Polycrystalline Nature

X-ray diffraction (XRD) is an indispensable tool for elucidating the crystal structure and nature of 2-hydroxy-5-sulfobenzoic acid and its derivatives. bohrium.comscirp.org Powder X-ray diffraction (PXRD) is commonly used to determine whether a material is crystalline or amorphous. bohrium.com

In the study of a mixed-ligand thorium (IV) complex involving 2-hydroxy-5-sulfobenzoic acid, PXRD analysis revealed the amorphous nature of the synthesized complex. bohrium.com In contrast, studies on lanthanide complexes with this ligand have shown sharp peaks in the X-ray diffractograms, indicating a crystalline structure. researchgate.net The near-identical patterns of different lanthanide complexes also suggest they are isomorphous and isostructural. researchgate.net

XRD is also employed to characterize materials where 2-hydroxy-5-sulfobenzoic acid is used as a functionalizing agent. For instance, in the synthesis of a graphene oxide derivative (GSO) with 2-hydroxy-5-sulfobenzoic acid, the XRD pattern showed characteristic peaks of both graphene oxide and the functionalizing acid, confirming the modification. scirp.org The d-spacing values obtained from the XRD patterns provide information about the interlayer spacing in such composite materials. scirp.org

Scanning Electron Microscopy (SEM) for Morphological Analysis